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Compound of Interest

Compound Name: Bis(trimethylsilyl)carbodiimide

Cat. No.: B093060 Get Quote

Introduction: Understanding the Unique Reactivity
of Bis(trimethylsilyl)carbodiimide
Bis(trimethylsilyl)carbodiimide (BTSC), with the formula (CH₃)₃Si-N=C=N-Si(CH₃)₃, is a

highly reactive and versatile reagent in organic synthesis. Unlike common carbodiimides such

as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC),

which are primarily used as dehydration agents for amide and ester bond formation, BTSC

serves as a potent cyanamide equivalent. Its utility lies in its ability to introduce a cyanoimino

(=N-CN) group or to act as a synthon for the construction of various nitrogen-containing

heterocycles and amidines.

These application notes provide detailed protocols for two key transformations utilizing the

unique reactivity of BTSC: the synthesis of N,N'-dicyanoquinonediimines from quinones and

the formation of N-sulfonylamidines from sulfonamides. These procedures are particularly

relevant for researchers in medicinal chemistry and materials science, offering a pathway to

novel electronic materials and pharmacologically active scaffolds.

Application 1: Synthesis of N,N'-
Dicyanoquinonediimines
This protocol details the Lewis acid-catalyzed reaction of p-benzoquinones with

Bis(trimethylsilyl)carbodiimide to yield N,N'-dicyanoquinonediimines. This transformation,

pioneered by Aumüller, provides access to a class of strong electron acceptor molecules
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analogous to TCNQ (tetracyanoquinodimethane), which are of significant interest in the

development of organic conductors and charge-transfer complexes. The reaction proceeds via

the formal replacement of the quinone's carbonyl oxygens with cyanoimino groups.

Experimental Protocol: General Procedure for the
Synthesis of N,N'-Dicyanoquinonediimines
Materials:

Substituted p-benzoquinone

Bis(trimethylsilyl)carbodiimide (BTSC)

Titanium tetrachloride (TiCl₄)

Anhydrous dichloromethane (CH₂Cl₂)

Anhydrous acetonitrile (CH₃CN)

Argon or Nitrogen gas supply

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a

magnetic stir bar, a reflux condenser, and a rubber septum under an inert atmosphere

(Argon or Nitrogen).

Reagent Addition:

To the flask, add the substituted p-benzoquinone (1.0 eq).

Add anhydrous dichloromethane (approx. 10 mL per mmol of quinone).

Stir the mixture to dissolve the quinone.

Add Bis(trimethylsilyl)carbodiimide (2.2 eq) to the solution via syringe.
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Catalyst Introduction:

Cool the reaction mixture to 0 °C using an ice bath.

Slowly add titanium tetrachloride (2.2 eq) dropwise via syringe. Caution: TiCl₄ is highly

corrosive and reacts violently with moisture. Handle with extreme care in a fume hood.

Reaction Progression:

After the addition of TiCl₄ is complete, remove the ice bath and allow the mixture to warm

to room temperature.

Heat the reaction mixture to reflux (approx. 40 °C for dichloromethane).

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is

typically complete within 2-4 hours.

Work-up and Isolation:

Cool the reaction mixture to room temperature.

Carefully pour the mixture into a beaker containing an ice-water slurry to quench the

reaction and hydrolyze the silyl byproducts.

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate

(MgSO₄).

Filter the drying agent and remove the solvent under reduced pressure.

Purification:

The crude product is typically a solid. Purify the material by recrystallization from a

suitable solvent such as acetonitrile or by column chromatography on silica gel.

Data Presentation: Substrate Scope and Yields
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Entry
Quinone
Substrate

Product
Reaction Time
(h)

Yield (%)

1 p-Benzoquinone

N,N'-

Dicyanoquinoned

iimine

3 75

2
2,5-Dimethyl-p-

benzoquinone

2,5-Dimethyl-

N,N'-

dicyanoquinoned

iimine

2 88

3
2,6-Di-tert-butyl-

p-benzoquinone

2,6-Di-tert-butyl-

N,N'-

dicyanoquinoned

iimine

4 65

4

2,3,5,6-

Tetrachloro-p-

benzoquinone

2,3,5,6-

Tetrachloro-N,N'-

dicyanoquinoned

iimine

4 82

Visualization: Experimental Workflow

1. Reaction Setup 2. Reagent Addition 3. Catalysis & Reaction 4. Work-up & Purification
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Caption: Workflow for the synthesis of N,N'-dicyanoquinonediimines.

Application 2: Synthesis of N-Sulfonylamidines
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This protocol describes the synthesis of N-sulfonylamidines from sulfonamides and

Bis(trimethylsilyl)carbodiimide. This reaction provides a direct and efficient route to a class

of compounds that are important precursors for various heterocycles and have applications in

medicinal chemistry as bioisosteres for carboxylic acids and other functional groups. The

reaction is believed to proceed through the formation of an N-silylated sulfonamide

intermediate, which then reacts with BTSC.

Experimental Protocol: General Procedure for the
Synthesis of N-Sulfonylamidines
Materials:

Sulfonamide

Bis(trimethylsilyl)carbodiimide (BTSC)

Potassium carbonate (K₂CO₃) or another suitable base

Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

Argon or Nitrogen gas supply

Standard laboratory glassware

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux

condenser under an inert atmosphere, suspend the sulfonamide (1.0 eq) and potassium

carbonate (1.5 eq) in anhydrous acetonitrile.

Reagent Addition: Add Bis(trimethylsilyl)carbodiimide (1.2 eq) to the suspension via

syringe.

Reaction Conditions: Heat the reaction mixture to 80 °C and stir vigorously.

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting sulfonamide is

consumed (typically 12-24 hours).
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Work-up:

Cool the reaction mixture to room temperature.

Filter the solid base (K₂CO₃) and wash the solid with a small amount of acetonitrile.

Combine the filtrate and washings and remove the solvent under reduced pressure.

Hydrolysis of Silyl Group:

To the crude residue, add a mixture of tetrahydrofuran (THF) and 1M hydrochloric acid

(HCl) (10:1 v/v).

Stir the mixture at room temperature for 1 hour to ensure complete desilylation.

Isolation and Purification:

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate

(NaHCO₃).

Extract the product with ethyl acetate (3 x 25 mL).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate

(Na₂SO₄).

Filter and concentrate the solution under reduced pressure to yield the crude N-

sulfonylamidine.

Purify the product by flash column chromatography on silica gel or by recrystallization.

Data Presentation: Representative Examples and Yields
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Entry
Sulfonamide
Substrate

Product
Reaction Time
(h)

Yield (%)

1
Benzenesulfona

mide

N-

Benzenesulfonylf

ormamidine

16 85

2

p-

Toluenesulfonam

ide

N-(p-

Tolylsulfonyl)form

amidine

12 91

3
Methanesulfona

mide

N-

Methanesulfonylf

ormamidine

24 78

4

N-

Phenylbenzenes

ulfonamide

N-Phenyl-N'-

benzenesulfonyl

benzamidine

20 72

Note: For N-

substituted

sulfonamides,

the

corresponding

substituted

amidine is

formed.

Visualization: Logical Relationship in N-Sulfonylamidine
Synthesis
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Caption: Key stages in the synthesis of N-sulfonylamidines from sulfonamides.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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